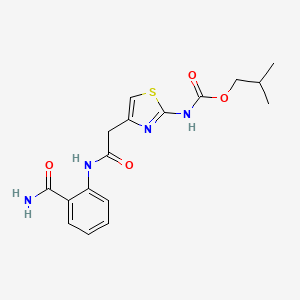
Isobutyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a useful research compound. Its molecular formula is C17H20N4O4S and its molecular weight is 376.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Isobutyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, a compound with the molecular formula C17H20N4O4S and a molecular weight of 376.43 g/mol, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, case studies, and research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized from thiazole derivatives through nucleophilic substitution reactions with activated carbonyl compounds. This approach allows for the introduction of various functional groups that may enhance biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, thiazole-derived carbamates have been tested against various pathogens, including Gram-positive and Gram-negative bacteria. A study demonstrated that certain thiazole derivatives displayed potent antibacterial effects against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Thiazole-containing compounds have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, some thiazole derivatives have shown efficacy in reversing drug resistance in cancer cells by modulating P-glycoprotein (P-gp) activity, which is crucial for drug efflux .
The biological activity of this compound may be attributed to its interaction with specific molecular targets. Studies suggest that the compound could bind to proteins involved in cell signaling pathways, potentially altering their activity and leading to therapeutic effects . The unique combination of the thiazole ring and carbamate group enhances its interaction profile compared to simpler derivatives.
Case Studies
- Antimicrobial Evaluation : In vitro studies have shown that this compound exhibits significant antibacterial activity against common pathogens. For instance, a study found that this compound effectively inhibited the growth of Bacillus subtilis and Escherichia coli at concentrations as low as 50 µg/mL .
- Cancer Cell Line Studies : In a study assessing the anticancer potential of thiazole derivatives, this compound was evaluated for its ability to induce apoptosis in human cancer cell lines. Results indicated a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent .
Comparative Analysis
A comparative analysis of this compound with other similar compounds reveals unique aspects that may contribute to its biological efficacy:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Isobutyl Carbamate | Simple carbamate structure | Commonly used in drug design |
| Propyl Carbamate | Aliphatic chain variation | Less potent antibacterial activity |
| Thiazole Derivatives | Contains thiazole ring | Varies widely in biological activity |
| Isobutyl (Target Compound) | Thiazole + carbamate | Enhanced biological activity due to structural complexity |
Propiedades
IUPAC Name |
2-methylpropyl N-[4-[2-(2-carbamoylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-10(2)8-25-17(24)21-16-19-11(9-26-16)7-14(22)20-13-6-4-3-5-12(13)15(18)23/h3-6,9-10H,7-8H2,1-2H3,(H2,18,23)(H,20,22)(H,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLNPSVGYYZXNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














